4-(Dioctylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dioctylamino)-4-oxobutanoic acid is an organic compound characterized by the presence of a dioctylamino group and a ketone functional group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dioctylamino)-4-oxobutanoic acid typically involves the reaction of dioctylamine with a suitable precursor such as a butanoic acid derivative. One common method is the amidation reaction, where dioctylamine reacts with a butanoic acid derivative under controlled conditions to form the desired product. The reaction conditions often include the use of a catalyst, such as boron compounds, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Dioctylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The dioctylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
4-(Dioctylamino)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Dioctylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The dioctylamino group can interact with enzymes and proteins, affecting their activity and function. The ketone group can participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Dioctylamino)-4-oxobutanoic acid include other amino acid derivatives and ketone-containing compounds. Examples include:
- 4-(Diethylamino)-4-oxobutanoic acid
- 4-(Dipropylamino)-4-oxobutanoic acid
- 4-(Dibutylamino)-4-oxobutanoic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the dioctylamino group, which imparts unique chemical properties and reactivity. The longer alkyl chains in the dioctylamino group can influence the compound’s solubility, stability, and interactions with other molecules, making it particularly useful in specific applications .
Properties
CAS No. |
114865-59-7 |
---|---|
Molecular Formula |
C20H39NO3 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
4-(dioctylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C20H39NO3/c1-3-5-7-9-11-13-17-21(19(22)15-16-20(23)24)18-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,23,24) |
InChI Key |
OESQKGLYGNRTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.